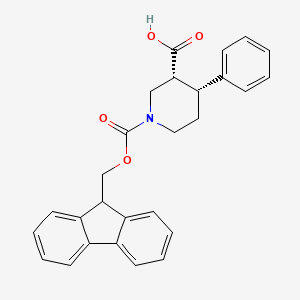
Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (Fmoc-DL-PPC) is a synthetically produced organic compound that is widely used in laboratory experiments for various scientific research applications. It is a versatile molecule that can be used in a variety of chemical reactions, and its mechanism of action is well understood.
Aplicaciones Científicas De Investigación
Peptide Synthesis and Modification
Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid plays a crucial role in peptide synthesis, especially within the context of incorporating non-proteogenic amino acids and modifying peptide chains for various research applications. For instance, the synthesis of cis- and trans-3-substituted proline-glutamic acid chimeras was facilitated through an Fmoc-strategy, showcasing the compound's utility in generating proline-chimera monomers for peptide synthesis (Maity et al., 2012). Moreover, Fmoc-protected morpholine-3-carboxylic acid, synthesized through a practical route from serine methyl ester, demonstrated compatibility with solid-phase peptide synthesis, indicating the adaptability of Fmoc-amino acids in peptidomimetic chemistry (Sladojevich et al., 2007).
Hydrogelation and Material Science
Fmoc-protected amino acids, including derivatives of phenylalanine, have been shown to efficiently self-assemble into hydrogels, which are of significant interest for biomedical applications such as drug delivery systems and tissue engineering scaffolds. Research has demonstrated that the side chain functionalization of Fmoc-Phe can significantly affect self-assembly and hydrogelation behavior, with studies highlighting the impact of fluorinated derivatives on the formation of robust hydrogel networks (Ryan et al., 2011).
Nonlinear Optical (NLO) Chromophores
The incorporation of Fmoc-protected amino acids into the design of NLO oligomers showcases the compound's application beyond traditional peptide synthesis. An innovative approach involved the synthesis of a protected ω-secondary amino carboxylic acid monomer, which contained an NLO chromophore, demonstrating the versatility of Fmoc-protected amino acids in the field of materials science (Huang et al., 2000).
Supramolecular Chemistry
The study of Fmoc-modified amino acids and short peptides has illuminated their potential in the development of functional materials through self-assembly. Fmoc-modified individual amino acids, di- and tripeptides, as well as tetra- and pentapeptides, have been explored for their self-organizing properties, contributing to advancements in cell cultivation, bio-templating, and therapeutic applications (Tao et al., 2016).
Antibacterial Composite Materials
Recent advancements have leveraged the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated building blocks. The integration of these nanoassemblies within resin-based composites has shown promise in inhibiting bacterial growth without compromising the materials' mechanical and optical properties, highlighting the potential for enhanced biomedical materials (Schnaider et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)24-16-28(15-14-19(24)18-8-2-1-3-9-18)27(31)32-17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQJCYXNLDUARS-CYFREDJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)








